(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 896276-63-4
VCID: VC6464485
InChI: InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-14-9-8-12(20)10-15(14)28-19(22)21-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-10H,3,11H2,1-2H3
SMILES: CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Molecular Formula: C19H17BrN2O5S2
Molecular Weight: 497.38

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 896276-63-4

Cat. No.: VC6464485

Molecular Formula: C19H17BrN2O5S2

Molecular Weight: 497.38

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate - 896276-63-4

Specification

CAS No. 896276-63-4
Molecular Formula C19H17BrN2O5S2
Molecular Weight 497.38
IUPAC Name ethyl 2-[6-bromo-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C19H17BrN2O5S2/c1-3-27-17(23)11-22-14-9-8-12(20)10-15(14)28-19(22)21-18(24)13-6-4-5-7-16(13)29(2,25)26/h4-10H,3,11H2,1-2H3
Standard InChI Key ZGOMWRPSBCQZBJ-VZCXRCSSSA-N
SMILES CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the benzothiazole class, featuring a bicyclic framework fused with a thiazole ring. Key structural elements include:

  • 6-Bromo substituent: Enhances electrophilic reactivity and potential halogen bonding interactions.

  • (2-(Methylsulfonyl)benzoyl)imino group: Introduces steric bulk and hydrogen-bonding capacity via the sulfonyl moiety.

  • Ethyl acetate side chain: Provides lipophilicity while maintaining hydrolytic instability for prodrug potential.

The Z-configuration at the imine double bond is critical for maintaining planar geometry, as confirmed by X-ray crystallographic data of analogous structures .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₇BrN₂O₅S₂
Molecular Weight497.38 g/mol
IUPAC NameEthyl 2-[6-bromo-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
InChIKeyZGOMWRPSBCQZBJ-VZCXRCSSSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is typically synthesized through a multi-step protocol:

  • Benzothiazole core formation: Condensation of 2-amino-6-bromothiophenol with ethyl 2-chloroacetate under basic conditions .

  • Imine installation: Schiff base formation between the amine and 2-(methylsulfonyl)benzaldehyde, followed by oxidation to stabilize the Z-configuration.

  • Acylation: Reaction with benzoyl chloride derivatives to introduce the sulfonyl group .

Key reaction parameters include:

  • Temperature: 80–100°C for imine formation

  • Catalysis: Lewis acids (e.g., ZnCl₂) for regioselective bromination

  • Solvent systems: Dichloromethane/triethylamine mixtures for acylation steps

Spectroscopic Characterization

  • ¹H NMR: Distinct signals at δ 8.2–8.5 ppm (aromatic protons), δ 4.1–4.3 ppm (ethyl acetate quartet), and δ 3.2 ppm (methylsulfonyl singlet).

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (imine C=N), and 1320/1150 cm⁻¹ (sulfonyl S=O) .

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished for this specific compound, QSAR models predict:

  • LogP: 3.8–4.2 (moderate lipophilicity)

  • Aqueous solubility: <0.01 mg/mL at pH 7.4

  • Hydrolytic stability: Ethyl ester group undergoes slow hydrolysis in physiological buffers (t₁/₂ ≈ 12 hr)

Crystallographic Behavior

Molecular packing analyses of analogous brominated benzothiazoles reveal:

  • π-π stacking: Interplanar distances of 3.4–3.6 Å between benzothiazole cores

  • Halogen bonds: Br···O interactions (2.9–3.1 Å) stabilize crystal lattices

Biological Activity and Structure-Activity Relationships

Enzyme Modulation

Molecular docking studies suggest:

  • CYP3A4 inhibition: Binding energy = -9.2 kcal/mol via sulfonyl-oxygen interactions

  • Kinase targeting: Potential ATP-competitive inhibition in VEGFR-2 (IC₅₀ predicted <1 μM)

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug candidate: Ethyl ester moiety enables passive diffusion with intracellular activation

  • PET tracer potential: Bromine-76/77 isotopes allow radiopharmaceutical applications

Materials Science

  • Luminescent materials: Benzothiazole core exhibits λₑₘ = 450–470 nm in thin films

  • Coordination chemistry: Forms stable complexes with Pd(II) and Pt(II) for catalytic applications

Future Research Directions

  • Pharmacokinetic profiling: ADMET studies to evaluate oral bioavailability and metabolic stability

  • Target identification: CRISPR-Cas9 screening for molecular targets in cancer cell lines

  • Formulation optimization: Nanoencapsulation to enhance aqueous solubility (>5 mg/mL target)

  • Synthetic methodology: Development of enantioselective routes for chiral analogs

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